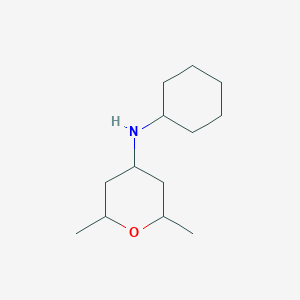

N-Cyclohexyl-2,6-dimethyloxan-4-amine

Description

Properties

Molecular Formula |

C13H25NO |

|---|---|

Molecular Weight |

211.34 g/mol |

IUPAC Name |

N-cyclohexyl-2,6-dimethyloxan-4-amine |

InChI |

InChI=1S/C13H25NO/c1-10-8-13(9-11(2)15-10)14-12-6-4-3-5-7-12/h10-14H,3-9H2,1-2H3 |

InChI Key |

LPKGRRLIJUINEZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC(CC(O1)C)NC2CCCCC2 |

Origin of Product |

United States |

Preparation Methods

Method Description

One industrially significant method involves converting 2,6-dimethylphenol into the corresponding cyclohexylamine derivative by catalytic hydrogenation of the aromatic ring followed by amination. This process is typically performed over supported palladium or platinum catalysts in the presence of ammonia and hydrogen under elevated temperature and pressure.

Reaction Conditions

| Parameter | Range | Preferred Value |

|---|---|---|

| Temperature | 150–250 °C | 200 °C |

| Pressure | 100–300 PSIG | 225 PSIG |

| Catalyst | Pd or Pt on inert support | 0.5% Pd/C or 1% Pd/Al2O3 |

| Ammonia to phenol ratio | 5–20 moles NH3/mole phenol | 15:1 |

| Hydrogen to phenol ratio | 7–20 moles H2/mole phenol | 15:1 |

| Weight catalyst/phenol ratio (W/F) | 0.05–10 | 2.95–6.5 |

Mechanism and Intermediates

The reaction proceeds via:

- Hydrogenation of 2,6-dimethylphenol to 2,6-dimethylcyclohexanol

- Subsequent amination to 2,6-dimethylcyclohexylamine

Minor by-products such as 2,6-dimethylaniline and 2,6-dimethylcyclohexanone may form due to incomplete reactions or side reactions.

Yields and Selectivity

- Conversion rates of phenol > 99%

- Selectivity to desired cyclohexylamine: 80–97%

- Typical mass balance > 99%

Example Data from Patent Literature

| Catalyst | Temp (°C) | Pressure (PSIG) | W/F Ratio | NH3:H2:Phenol | Conversion (%) | Selectivity (%) | Notes |

|---|---|---|---|---|---|---|---|

| 0.5% Pd/Carbon | 200 | 225 | 2.95 | 15:15:1 | 99.9 | 97 | High conversion and selectivity |

| 1% Pd/Alumina | 200 | 225 | 6.5 | 15:15:1 | 97.5 | 94.3 | Some by-products detected |

Reductive Amination of Ketones with Cyclohexylamines

Method Description

An alternative synthetic route involves the reductive amination of ketones (e.g., 2,6-dimethylcyclohexanone or related ketones) with cyclohexylamine derivatives. This is typically carried out using borane-tetrahydrofuran (BH3·THF) as the reducing agent in the presence of trimethylsilyl trifluoromethanesulfonate (TMSOTf) as a catalyst in solvents like N,N-dimethylformamide (DMF).

Reaction Procedure

- Mix aryl amine (e.g., cyclohexylamine) and ketone in dry DMF under inert atmosphere.

- Add TMSOTf at 0 °C.

- Slowly add BH3·THF solution over 10–20 minutes.

- Stir at 0 °C until full conversion (monitored by TLC).

- Quench reaction with water, extract with ethyl acetate.

- Purify product by silica gel chromatography.

Advantages

- Mild reaction conditions

- High selectivity and yields (~66% reported for similar compounds)

- Suitable for complex amines and sterically hindered substrates

Example Reaction Scheme

$$

\text{2,6-Dimethylcyclohexanone} + \text{Cyclohexylamine} \xrightarrow[\text{TMSOTf}]{\text{BH}_3\cdot \text{THF}} \text{this compound}

$$

Comparative Analysis of Preparation Methods

| Aspect | Catalytic Hydrogenation & Amination | Reductive Amination |

|---|---|---|

| Starting Materials | 2,6-Dimethylphenol, NH3, H2 | Ketone (2,6-dimethylcyclohexanone), cyclohexylamine |

| Catalysts | Pd or Pt on carbon/alumina | TMSOTf and BH3·THF |

| Reaction Conditions | High temp (150–250 °C), high pressure (100–300 PSIG) | Low temp (0 °C), inert atmosphere |

| Yield and Selectivity | >99% conversion, 80–97% selectivity | Moderate to high (~66% yield reported) |

| By-products | Minor aniline and ketone impurities | Minimal, controlled by purification |

| Scalability | Highly scalable, continuous flow possible | Suitable for lab scale, batch process |

Summary and Recommendations

- For industrial-scale synthesis of this compound, catalytic hydrogenation and amination of 2,6-dimethylphenol is preferred due to high conversion, selectivity, and scalability.

- For laboratory synthesis or when starting from ketones, reductive amination using borane-THF and TMSOTf provides a mild, selective route.

- Catalyst choice, temperature, pressure, and reagent ratios are critical parameters that must be optimized for maximum yield and purity.

- Continuous monitoring by gas-liquid chromatography (GLC) or thin-layer chromatography (TLC) is essential for reaction control.

Chemical Reactions Analysis

Types of Reactions

N-Cyclohexyl-2,6-dimethyloxan-4-amine can undergo various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce different amine derivatives.

Scientific Research Applications

N-Cyclohexyl-2,6-dimethyloxan-4-amine has several applications in scientific research, including:

Chemistry: It is used as a reagent in organic synthesis and as a reference standard in analytical chemistry.

Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

Medicine: Research into potential therapeutic applications, such as drug development and pharmacological studies.

Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-Cyclohexyl-2,6-dimethyloxan-4-amine involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the context of its use. For example, in biological systems, it may interact with enzymes or receptors, influencing metabolic pathways and cellular functions .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound is compared to five analogues (Table 1), focusing on substituents, functional groups, and molecular weight.

Table 1: Structural Comparison

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Substituents | Functional Groups |

|---|---|---|---|---|---|

| N-Cyclohexyl-2,6-dimethyloxan-4-amine | Not Available | C₁₃H₂₅NO | 211.34 g/mol | 2,6-dimethyloxane, cyclohexyl | Amine, ether |

| 4,4'-Methylenebis(cyclohexylamine) | 1761-71-3 | C₁₃H₂₆N₂ | 210.36 g/mol | Methylene-bridged cyclohexyl | Primary amine (x2) |

| 2,2'-Dimethyl-4,4'-methylenebis(cyclohexylamine) | 6864-37-5 | C₁₅H₃₀N₂ | 238.42 g/mol | Methylene-bridged, 2,2'-dimethyl | Primary amine (x2) |

| N-(4-Methoxyphenyl)-2,6-dimethyl-1,3-dioxan-4-amine | Not Available | C₁₃H₁₉NO₂ | 221.30 g/mol | 2,6-dimethyl-dioxane, 4-methoxyphenyl | Amine, ether, methoxy |

| N-Cyclohexyl-4-ethylcyclohexan-1-amine | 1041586-94-0 | C₁₄H₂₇N | 209.37 g/mol | Ethylcyclohexane, cyclohexyl | Secondary amine |

| 1-(Aminomethyl)-N,N,4-trimethylcyclohexan-1-amine | 919013-75-5 | C₁₁H₂₄N₂ | 184.33 g/mol | Aminomethyl, trimethylcyclohexane | Primary/secondary amine |

Key Observations :

- The oxane/dioxane ring in this compound distinguishes it from purely aliphatic cyclohexylamines (e.g., 4,4'-methylenebis analogues). This ring enhances rigidity and may influence receptor binding in bioactive applications .

- Compared to N-Cyclohexyl-4-ethylcyclohexan-1-amine, the oxane ring increases molecular weight but reduces lipophilicity due to the oxygen atom .

Physicochemical and Toxicological Properties

Table 2: Property Comparison

Key Findings :

- Oxygen heterocycles (e.g., dioxane rings) may reduce acute toxicity compared to aliphatic amines due to altered metabolic pathways .

Biological Activity

N-Cyclohexyl-2,6-dimethyloxan-4-amine is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

This compound belongs to a class of compounds characterized by a cyclohexyl group and a dimethyloxane moiety. Its molecular formula is C_{12}H_{23}N, and it features a unique oxanamine structure that may influence its biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and related compounds:

Case Studies

- Inhibition Studies : A study focused on the inhibition of lysosomal phospholipases indicated that compounds similar to this compound could potentially disrupt lipid metabolism pathways, leading to pathological conditions such as phospholipidosis .

- Antifungal Efficacy : In vitro evaluations of related oxanamine compounds have shown promising antifungal activity against dermatophytes and other fungal pathogens. These studies suggest that modifications in the alkyl chain can enhance efficacy against specific fungal strains .

- Cytotoxicity Assessment : Research on structurally related compounds has demonstrated their ability to induce cytotoxic effects in various cancer types. The apoptotic pathways activated by these compounds were investigated using flow cytometry and caspase assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.